3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one
Overview
Description
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is a heterocyclic compound that features both a thiazole and a pyridazinone ring. The thiazole ring contains sulfur and nitrogen atoms, while the pyridazinone ring includes nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to interact with a variety of biological targets . For instance, thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities due to their ability to interact with various biological targets . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, potentially leading to interactions with its targets .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . For instance, some thiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may interfere with the biochemical pathways essential for the growth and survival of microorganisms .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antineoplastic effects . This suggests that “3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one” may also have similar effects.
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
Biochemical Analysis
Biochemical Properties
3-(1,3-Thiazol-2-yl)-1H-pyridazin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation . It also affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and stress responses . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been reported, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . This interaction can lead to changes in the metabolic flux and levels of various metabolites within cells . Additionally, this compound can influence the activity of enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize within the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins involved in metabolic processes . In the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . The localization of this compound is often influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with α,β-unsaturated carbonyl compounds to form the thiazole ring, followed by the formation of the pyridazinone ring through cyclization with hydrazine derivatives . The reaction conditions often involve heating under reflux in the presence of a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Pyridazinone derivatives: Compounds like 3-methyl-1H-pyridazin-6-one and 4-chloro-3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one share the pyridazinone ring structure.
Uniqueness
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one is unique due to the combination of both thiazole and pyridazinone rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(1,3-thiazol-2-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-2-1-5(9-10-6)7-8-3-4-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDYLLHPYCXLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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